molecular formula C19H24N2O4 B14488268 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)- CAS No. 64670-59-3

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)-

Cat. No.: B14488268
CAS No.: 64670-59-3
M. Wt: 344.4 g/mol
InChI Key: HCWAMERNTFRFOB-QOKNQOGYSA-N
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Description

1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 1,6-dimethyl-6-hydroxy-3-methoxy-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1H-Indazole-5-carboxylic acid derivatives typically involves multi-step reactions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indazole-5-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups into the indazole ring.

    Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized indazole derivatives with enhanced chemical properties .

Scientific Research Applications

1H-Indazole-5-carboxylic acid derivatives have a wide range of scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Indazole derivatives exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug discovery and development.

    Medicine: Some indazole-based compounds are being investigated as potential treatments for neurological disorders, cardiovascular diseases, and cancer.

    Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole-5-carboxylic acid derivatives involves interactions with specific molecular targets and pathways. For example, some indazole derivatives act as inhibitors of enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell signaling and metabolism. By inhibiting these enzymes, the compounds can modulate various cellular processes, leading to therapeutic effects. Additionally, indazole derivatives can interact with receptors and ion channels, influencing neurotransmission and other physiological functions .

Comparison with Similar Compounds

1H-Indazole-5-carboxylic acid derivatives can be compared with other similar compounds, such as:

Properties

CAS No.

64670-59-3

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl (4S,5R,6S)-6-hydroxy-3-methoxy-1,6-dimethyl-4-phenyl-5,7-dihydro-4H-indazole-5-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-5-25-18(22)16-14(12-9-7-6-8-10-12)15-13(11-19(16,2)23)21(3)20-17(15)24-4/h6-10,14,16,23H,5,11H2,1-4H3/t14-,16-,19-/m0/s1

InChI Key

HCWAMERNTFRFOB-QOKNQOGYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C2=C(C[C@]1(C)O)N(N=C2OC)C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C(C2=C(CC1(C)O)N(N=C2OC)C)C3=CC=CC=C3

Origin of Product

United States

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